N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, a phenyl ring, and a triazole ring . It also contains a carboxamide group. The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings, for instance, are both nitrogen-containing heterocycles, which can participate in a variety of chemical reactions . The phenyl ring is a common structural motif in organic chemistry, known for its stability and aromaticity. The triazole ring and the carboxamide group could also contribute to the reactivity and properties of the molecule.Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds : Compounds containing the triazole moiety have been synthesized through green one-pot solvent-free methods, indicating an eco-friendly approach to obtaining these molecules. These compounds have been evaluated for antimicrobial activities, with some showing competitive activities against bacterial and fungal species (Abdelhamid et al., 2016).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been developed as potential anticancer and anti-5-lipoxygenase agents, highlighting the versatility of these compounds in targeting different biological pathways (Rahmouni et al., 2016).
Glycine Transporter 1 Inhibitor : Research has identified structurally diverse compounds as potent and orally available inhibitors of the Glycine Transporter 1 (GlyT1), indicating their potential in modifying neurotransmitter systems (Yamamoto et al., 2016).
Antimicrobial and Insecticidal Applications : Various derivatives have been synthesized and tested for their antimicrobial activity, with some showing efficacy against pathogenic fungi and bacteria. Additionally, some compounds have been evaluated as potential insecticidal agents against agricultural pests (Rathod & Solanki, 2018; Soliman et al., 2020).
Mycobacterium tuberculosis Inhibitors : Compounds targeting the pantothenate synthetase of Mycobacterium tuberculosis have been developed, demonstrating the role of these molecules in combating tuberculosis (Amaroju et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with various biological targets
Mode of Action
It’s worth noting that pyrazole derivatives, which share a similar structure, have been reported to exhibit diverse pharmacological effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological processes
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological effects
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-25-18(9-10-22-25)16-8-7-14(11-20-16)12-21-19(27)17-13-23-26(24-17)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKPFPWSXFHSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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